Cas no 88335-91-5 (1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-)

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- structure
88335-91-5 structure
Product Name:1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
Numero CAS:88335-91-5
MF:C9H14O4
MW:186.205063343048
MDL:MFCD26516383
CID:4288942
Update Time:2023-12-05

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
    • 1,2-Cyclohexanedicarboxylic acid, 1-methyl ester, (1S,2R)-
    • (1S,2R)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- (9CI)
    • 1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S-cis)- (ZCI)
    • 1-Methyl (1S,2R)-1,2-cyclohexanedicarboxylate (ACI)
    • MDL: MFCD26516383
    • Inchi: 1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1
    • Chiave InChI: BOVPVRGRPPYECC-RQJHMYQMSA-N
    • Sorrisi: C([C@H]1CCCC[C@H]1C(=O)O)(=O)OC

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-1g
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
1g
11702.99CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-5g
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
5g
41384.47CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-500mg
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
500mg
6275.51CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-250mg
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
250mg
3561.78CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-100mg
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
100mg
2204.91CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0710-50mg
(1S,2R)-Cyclohexane-1,2-dicarboxylic acid monomethyl ester
88335-91-5 97%
50mg
1526.48CNY 2021-05-07
abcr
AB530035-1 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
88335-91-5 95%
1g
€179.00 2023-06-14
abcr
AB530035-5 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
88335-91-5 95%
5g
€459.50 2023-06-14
abcr
AB530035-10 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid, 95%; .
88335-91-5 95%
10g
€748.50 2023-06-14
abcr
AB530035-25 g
(1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid; .
88335-91-5
25g
€1,187.00 2022-02-28

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Total Synthesis of Papuamine via a Stereospecific Intramolecular Imino Ene Reaction of an Allenylsilane
Borzilleri, Robert M.; et al, Journal of the American Chemical Society, 1994, 116(21), 9789-90

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Carboxyl esterase Solvents: Water
Riferimento
Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters
Sabbioni, Gabriele; et al, Journal of Organic Chemistry, 1987, 52(20), 4565-70

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Carboxyl esterase
Riferimento
A study of stereoselective hydrolysis of symmetrical diesters with pig liver esterase
Mohr, Peter; et al, Helvetica Chimica Acta, 1983, 66(8), 2501-11

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ephedrine Solvents: Tetrahydrofuran
Riferimento
Enantioselective esterification of cyclic dicarboxylic anhydrides using chiral amino alcohols as auxiliaries
Shimizu, Makoto; et al, Bulletin of the Chemical Society of Japan, 1993, 66(7), 2128-30

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Disodium phosphate ,  Monopotassium phosphate ,  Carboxyl esterase Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Platinum Solvents: Methanol
Riferimento
Enzyme-catalyzed asymmetric synthesis. IV. Synthesis of homochiral building blocks for the enantioselective total synthesis of cyclopentanoids with an esterase-catalyzed asymmetric reaction as key step
Gais, Hans Joachim; et al, Liebigs Annalen der Chemie, 1986, (4), 687-716

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Riferimento
Total Synthesis of the Unusual Marine Alkaloid (-)-Papuamine Utilizing a Novel Imino Ene Reaction
Borzilleri, Robert M.; et al, Journal of the American Chemical Society, 1995, 117(44), 10905-13

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium
Riferimento
Enantioselective inhibition studies of the cyclohexanone monooxygenase from Acinetobacter sp. NCIMB 9871
Wright, Michael; et al, Biotechnology Letters, 1994, 16(12), 1287-92

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Carboxyl esterase
Riferimento
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; et al, Organic Reactions (Hoboken, 1989, 37,

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Carboxyl esterase
Riferimento
Chiral synthons by ester hydrolysis catalyzed by pig liver esterase
Ohno, Masaji; et al, Organic Reactions (Hoboken, 1989, 37,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Platinum Solvents: Methanol
Riferimento
Enzyme-catalyzed asymmetric synthesis. IV. Synthesis of homochiral building blocks for the enantioselective total synthesis of cyclopentanoids with an esterase-catalyzed asymmetric reaction as key step
Gais, Hans Joachim; et al, Liebigs Annalen der Chemie, 1986, (4), 687-716

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: N-(8α,9S)-Cinchonan-9-yl-4-ethynylbenzenesulfonamide Solvents: tert-Butyl methyl ether ;  rt; 24 h, rt
Riferimento
Synthesis and bifunctional asymmetric organocatalysis of helical poly(phenylacetylene)s bearing cinchona alkaloid pendants via a sulfonamide linkage
Iida, Hiroki; et al, Journal of Polymer Science, 2013, 51(13), 2869-2879

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Raw materials

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Preparation Products

1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)- Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88335-91-5)1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
Numero d'ordine:A1043501
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:15
Prezzo ($):396.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88335-91-5)1,2-Cyclohexanedicarboxylic acid, monomethyl ester, (1S,2R)-
A1043501
Purezza:99%
Quantità:5g
Prezzo ($):396.0
Email